2-Thiazolidinone, 3-(phenylmethyl)-4-thioxo-

Computational chemistry Tautomerism Heterocyclic scaffold design

2-Thiazolidinone, 3-(phenylmethyl)-4-thioxo- (CAS 95213-81-3; synonym 3-benzyl-4-thioxothiazolidin-2-one) is a sulfur-containing heterocycle belonging to the isorhodanine (4-thioxothiazolidin-2-one) subclass. It is the positional isomer of the more widely studied 3-benzylrhodanine (CAS 10574-69-3; 2-thioxo-4-thiazolidinone), differing by the location of the thiocarbonyl (C=S) group at position 4 rather than position 2 of the thiazolidinone ring.

Molecular Formula C10H9NOS2
Molecular Weight 223.3 g/mol
CAS No. 95213-81-3
Cat. No. B12111941
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Thiazolidinone, 3-(phenylmethyl)-4-thioxo-
CAS95213-81-3
Molecular FormulaC10H9NOS2
Molecular Weight223.3 g/mol
Structural Identifiers
SMILESC1C(=S)N(C(=O)S1)CC2=CC=CC=C2
InChIInChI=1S/C10H9NOS2/c12-10-11(9(13)7-14-10)6-8-4-2-1-3-5-8/h1-5H,6-7H2
InChIKeyOEBJCIQIUFWPRX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-Thiazolidinone, 3-(phenylmethyl)-4-thioxo- (CAS 95213-81-3): Procurement-Relevant Chemical Identity and Scaffold Classification


2-Thiazolidinone, 3-(phenylmethyl)-4-thioxo- (CAS 95213-81-3; synonym 3-benzyl-4-thioxothiazolidin-2-one) is a sulfur-containing heterocycle belonging to the isorhodanine (4-thioxothiazolidin-2-one) subclass . It is the positional isomer of the more widely studied 3-benzylrhodanine (CAS 10574-69-3; 2-thioxo-4-thiazolidinone), differing by the location of the thiocarbonyl (C=S) group at position 4 rather than position 2 of the thiazolidinone ring. This positional variation yields a distinct electronic structure, reactivity profile, and hydrogen-bonding capacity that fundamentally alters its behavior as a synthetic intermediate and its biological scaffold properties [1].

Why Generic Substitution Fails for 2-Thiazolidinone, 3-(phenylmethyl)-4-thioxo- (CAS 95213-81-3): Positional Isomerism and Scaffold Selectivity


Procurement specialists and medicinal chemists cannot interchangeably substitute 2-thiazolidinone, 3-(phenylmethyl)-4-thioxo- with its 2-thioxo isomer (3-benzylrhodanine, CAS 10574-69-3) or the dioxo analog (3-benzylthiazolidine-2,4-dione). Ab initio calculations demonstrate that the thiooxo tautomer (4-thioxo; isorhodanine scaffold) and oxothio tautomer (2-thioxo; rhodanine scaffold) represent distinct thermodynamic minima with different electronic distributions and IR spectral signatures [1]. Experimentally, the 4-thioxo-thiazolidin-2-one scaffold confers superior activity against planktonic bacterial cells compared with the thiazolidine-2,4-dione scaffold, while the dione scaffold preferentially disrupts preformed biofilm — a functional divergence that precludes generic scaffold swapping [2]. Furthermore, SAR studies confirm that the thiocarbonyl group specifically at the 4-position is a critical contributor to antimicrobial potency, and its removal or relocation abolishes this contribution [3].

2-Thiazolidinone, 3-(phenylmethyl)-4-thioxo- (CAS 95213-81-3): Quantitative Differentiation Evidence for Informed Procurement


Tautomeric Stability and Electronic Structure Differentiation vs. 2-Thioxo Isomer (3-Benzylrhodanine)

Ab initio calculations (HF and MP2 levels) on the core heterocycle demonstrate that isorhodanine (4-thioxothiazolidin-2-one scaffold) adopts the thiooxo tautomer as its most stable form, whereas rhodanine (2-thioxo-4-thiazolidinone scaffold) adopts the oxothio tautomer [1]. These distinct tautomeric ground states produce different patterns of hydrogen-bond donor/acceptor capacity, dipole moment, and frontier orbital energies. The N3-benzyl substitution on the isorhodanine scaffold (yielding the title compound) preserves this fundamental electronic differentiation from the corresponding N3-benzyl rhodanine (CAS 10574-69-3). This means the two isomers cannot serve as drop-in replacements in structure-based design, QSAR models, or synthetic routes where regiospecific reactivity at the thiocarbonyl is required [1].

Computational chemistry Tautomerism Heterocyclic scaffold design

Planktonic vs. Biofilm Antibacterial Activity: 4-Thioxo-thiazolidin-2-one vs. Thiazolidine-2,4-dione Scaffold Comparison

In a direct head-to-head study comparing two analogue series, 4-thioxo-thiazolidin-2-one derivatives demonstrated superior activity against planktonic cells of multidrug-resistant Staphylococcus aureus clinical isolates, whereas the corresponding thiazolidine-2,4-dione derivatives preferentially disrupted approximately 50% of preformed biofilm [1]. The most active 4-thioxo derivative (compound 2b: 5-(3,4-dichlorobenzylidene)-4-thioxothiazolidin-2-one) exhibited MIC values between 1–32 μg mL⁻¹ with bactericidal effects sustained up to 24 hours in time-to-kill curves, and inhibited approximately 90% of biofilm formation [1]. Critically, none of the 4-thioxo derivatives showed cytotoxicity against human peripheral blood mononuclear cells (PBMC), indicating a favorable initial selectivity profile [1].

Antimicrobial resistance Biofilm Staphylococcus aureus MRSA

Essential Contribution of the 4-Thioxo Group to Antimicrobial Potency: SAR Evidence

Systematic SAR evaluation of 5-arylidene-4-thioxo-thiazolidine-2-ones against Gram-positive bacteria, including multidrug-resistant clinical isolates, established that the thiocarbonyl group at the 4-position of the thiazolidine ring is a critical contributor to antimicrobial activity [1]. The study compared the 4-thioxo derivatives (target scaffold) with their 4-oxo counterparts and demonstrated that the 5-arylidene-4-thioxo compounds exhibited significantly greater antimicrobial potency against Gram-positive strains than the unsubstituted 4-thioxo-thiazolidine-2-one baseline, confirming a synergistic contribution of both the 4-thioxo group and the 5-arylidene extension [1]. Critically, none of the derivatives showed significant antiproliferative activity against human carcinoma cell lines (NCI-H292 and HEp-2), providing an initial cytotoxicity counter-screen that supports further development [1].

Structure-activity relationship Thiocarbonyl pharmacophore Gram-positive antibacterial

Tyrosinase Inhibitory Potency: 4-Thioxothiazolidin-2-one Derivatives vs. Kojic Acid

Twelve (Z)-5-(substituted benzylidene)-4-thioxothiazolidin-2-one derivatives were designed and evaluated against mushroom tyrosinase [1]. Seven of the twelve derivatives exhibited stronger inhibitory activity than kojic acid, the industry-standard tyrosinase inhibitor. The most potent compound, 2b, displayed an IC₅₀ of 0.47 ± 0.97 µM, representing a 141-fold enhancement in inhibitory potency over kojic acid (IC₅₀ ≈ 66.3 µM for kojic acid under the same assay conditions, based on the reported fold difference) [1]. Compounds 2b and 2f were confirmed as competitive inhibitors via kinetic analysis and demonstrated concentration-dependent inhibition of intracellular melanin in B16F10 melanoma cells, with 2b at 10 µM producing greater anti-melanogenic effect than kojic acid at 25 µM [1]. While these data are on 5-benzylidene analogs rather than the unsubstituted parent compound, they directly validate the 4-thioxothiazolidin-2-one core as a privileged scaffold for tyrosinase inhibitor development.

Tyrosinase inhibition Melanogenesis Cosmeceutical Skin lightening

Synthetic Versatility as a Precursor: 5-Arylazo-3-benzyl-4-thioxothiazolidin-2-ones with Anti-Staphylococcal Activity

The title compound (3-benzyl-4-thioxothiazolidin-2-one) has been directly employed as the core substrate for synthesizing a series of 5-arylazo-3-benzyl-4-thioxothiazolidin-2-ones, which were subsequently converted to their 4-oxo, 4-hydroximino, and 4-phenylhydrazono derivatives for comparative antimicrobial evaluation [1]. Some of these 5-arylazo-4-thioxo derivatives exhibited significant activity against Staphylococcus aureus strains [1]. The ability to derivatize the parent compound at both the C5 position (via azo coupling) and the C4 position (via thioxo → oxo/hydroximino/phenylhydrazono interconversion) provides a divergent synthetic platform that is not accessible from the 2-thioxo isomer (3-benzylrhodanine), where the reactive thiocarbonyl occupies a different position and yields different regioisomeric products upon analogous transformations [1].

Antimicrobial synthesis Arylazo derivatives Heterocyclic chemistry Staphylococcus aureus

2-Thiazolidinone, 3-(phenylmethyl)-4-thioxo- (CAS 95213-81-3): Evidence-Backed Procurement Scenarios


Medicinal Chemistry: Synthesis of Anti-MRSA 5-Arylidene-4-thioxothiazolidin-2-one Derivatives

Research groups targeting multidrug-resistant Staphylococcus aureus should procure the title compound as the N3-benzyl-protected 4-thioxothiazolidin-2-one building block for Knoevenagel condensation with aromatic aldehydes to generate 5-arylidene derivatives. Evidence from Sena et al. (2022) confirms that 4-thioxo-thiazolidin-2-one derivatives exhibit MIC values of 1–32 μg mL⁻¹ against MDR S. aureus clinical isolates with bactericidal kinetics sustained over 24 hours and approximately 90% biofilm formation inhibition, while showing no cytotoxicity toward human PBMC [1]. The 5-(3,4-dichlorobenzylidene) analog (compound 2b) was identified as the most active derivative with the highest selectivity indices, establishing a clear lead optimization path from this scaffold [1].

Cosmeceutical R&D: Development of High-Potency Tyrosinase Inhibitors for Skin Lightening

Cosmeceutical laboratories developing next-generation skin-lightening agents should utilize the title compound as the core scaffold for constructing (Z)-5-benzylidene-4-thioxothiazolidin-2-one tyrosinase inhibitors. Choi et al. (2021) demonstrated that derivatives built on this scaffold achieve up to 141-fold greater mushroom tyrosinase inhibition (IC₅₀ = 0.47 µM) compared with kojic acid, with confirmed competitive inhibition mechanism and superior anti-melanogenic efficacy in B16F10 melanoma cells at lower concentrations (10 µM vs. 25 µM for kojic acid) [2]. The scaffold also demonstrated strong antioxidant capacity (ROS, ABTS⁺, and DPPH radical scavenging), providing a multi-mechanistic anti-melanogenic profile [2].

Synthetic Methodology: Divergent Heterocyclic Library Construction via Bidirectional Derivatization

Synthetic chemistry groups building focused heterocyclic libraries should procure the title compound for its unique bidirectional derivatization capacity — C5 functionalization via azo coupling or aldol condensation, and C4 interconversion (thioxo → oxo, hydroximino, phenylhydrazono). Labouta et al. (1987) established this divergent synthetic strategy, demonstrating that 5-arylazo-3-benzyl-4-thioxothiazolidin-2-ones exhibit significant anti-Staphylococcus aureus activity, and that subsequent C4 modification yields structurally diverse analogs from a single precursor [3]. This synthetic versatility is not available from the 2-thioxo isomer (3-benzylrhodanine), making the title compound the preferred procurement choice for scaffold-diversification strategies [3].

Structure-Based Drug Design: Exploiting the Distinct 4-Thioxo Pharmacophore for Target Engagement

Computational chemistry and structure-based drug design teams requiring a thiazolidinone scaffold with a distinct hydrogen-bonding pharmacophore should select the 4-thioxo isomer over the 2-thioxo isomer. Ab initio calculations by Enchev et al. (2002) establish that the isorhodanine scaffold (4-thioxo) adopts a thiooxo tautomeric ground state fundamentally different from the oxothio tautomer of rhodanine, resulting in altered hydrogen-bond donor/acceptor geometry, dipole moment, and frontier molecular orbital distribution [4]. This electronic differentiation translates into distinct protein-ligand interaction patterns in docking studies (as corroborated by Choi et al., 2021, for tyrosinase) [2], meaning that scaffold hopping between the 2-thioxo and 4-thioxo isomers is not pharmacophorically equivalent.

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